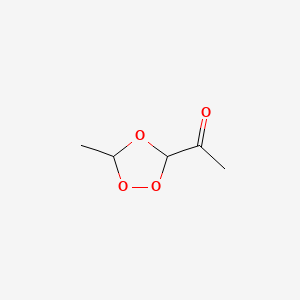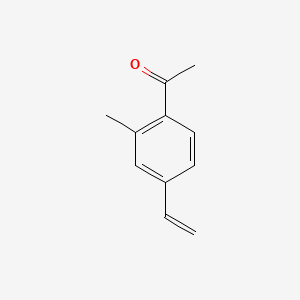
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone typically involves the reaction of a suitable precursor with an oxidizing agent. One common method involves the reaction of a ketone with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form reactive intermediates that can interact with cellular components, leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone: This compound shares a similar trioxolane structure but with different substituents, leading to distinct chemical and biological properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with a similar core structure but different functional groups, resulting in unique applications and reactivity.
Uniqueness
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the trioxolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
131250-91-4 |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.115 |
IUPAC-Name |
1-(5-methyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C5H8O4/c1-3(6)5-7-4(2)8-9-5/h4-5H,1-2H3 |
InChI-Schlüssel |
BXFWVYBUJTULHJ-UHFFFAOYSA-N |
SMILES |
CC1OC(OO1)C(=O)C |
Synonyme |
Ethanone, 1-(5-methyl-1,2,4-trioxolan-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)








